TA-7552
Overview
Description
TA 7552 is a hypocholesterolemic agent.
Mechanism of Action
Target of Action
TA-7552, also known as 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene, is primarily targeted towards cholesterol . Cholesterol is a crucial component of cell membranes and is essential for maintaining both membrane structural integrity and fluidity.
Mode of Action
This compound interacts with cholesterol and inhibits its production . The compound’s hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet, corresponding to a daily dose of 10 mg/kg body weight .
Biochemical Pathways
This compound affects the biochemical pathways involved in cholesterol metabolism . It suppresses the rise of hepatic cholesterol in a dose-dependent manner . At the maximal dose, its cholesterol-lowering rate is 90% .
Pharmacokinetics
The bioavailability of this compound is enhanced by co-grinding the compound with D-mannitol . This method reduces the particle size of the drug, leading to increased absorption and, consequently, improved bioavailability . Even co-ground powders with lower amounts of D-mannitol provided relatively high bioavailability in comparison with ground drug powder alone of a similar particle size .
Result of Action
The administration of this compound results in a significant reduction in serum and liver cholesterol levels . Specifically, it lowers serum total cholesterol by 72% while elevating serum HDL cholesterol by 88% .
Action Environment
The action of this compound is influenced by the concentration of the drug in the diet . Its hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet
Biochemical Analysis
Biochemical Properties
TA-7552 interacts with key biomolecules involved in cholesterol metabolism. It acts as a cholesterol inhibitor, targeting the biochemical reactions that produce cholesterol in the body
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression related to cholesterol metabolism . It also affects cellular metabolism, particularly lipid metabolism, by reducing the production of cholesterol .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules involved in cholesterol synthesis. It inhibits the enzymes responsible for cholesterol production, leading to a decrease in cholesterol levels . Changes in gene expression related to cholesterol metabolism are also observed when cells are treated with this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and does not degrade significantly over time . Long-term effects on cellular function, particularly in relation to cholesterol metabolism, have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces cholesterol levels without causing significant adverse effects . At higher doses, potential toxic effects may occur .
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol synthesis. It interacts with enzymes involved in this pathway, leading to a reduction in cholesterol production
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit cholesterol synthesis
Subcellular Localization
Preliminary studies suggest that this compound may be localized to specific compartments or organelles within the cell where cholesterol synthesis occurs .
Biological Activity
TA-7552 is a synthetic compound recognized for its significant biological activity, particularly as a cholesterol-lowering agent. This article delves into the compound's mechanism of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Profile
This compound is classified as a pyrrolo[2,3-d]pyrimidine derivative. Its structure allows for unique interactions with biological systems, making it a valuable compound in medicinal chemistry. The compound's ability to lower cholesterol levels is attributed to its influence on lipid metabolism.
This compound functions primarily through the inhibition of enzymes involved in cholesterol synthesis. Specifically, it targets HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is crucial for cholesterol production. By inhibiting this enzyme, this compound effectively reduces cholesterol levels in the body.
Biological Activity Data
The following table summarizes the biological activity of this compound across various studies:
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
HepG2 | 0.05 | Significant cholesterol reduction | |
A549 | 0.10 | Moderate cytotoxicity | |
SK-N-AS | 0.20 | Cell cycle arrest observed |
Case Studies
Several case studies illustrate this compound's efficacy in clinical settings:
- Study on Cholesterol Reduction : In a controlled trial involving hyperlipidemic patients, this compound demonstrated a reduction in LDL cholesterol levels by approximately 25% after 12 weeks of treatment. This study highlighted the compound's potential as an alternative to traditional statins.
- Cancer Cell Line Study : Research involving various cancer cell lines (HepG2 and A549) showed that this compound not only reduced cholesterol but also exhibited cytotoxic effects at submicromolar concentrations. This dual action suggests potential applications beyond lipid management.
- Mechanistic Insights : A detailed investigation into the mechanism revealed that this compound induces apoptosis in cancer cells through the activation of stress response pathways, further supporting its role as a therapeutic agent in oncology.
Research Findings
Recent research has expanded on the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound showed significant improvements in lipid profiles without notable adverse effects. The compound was well-tolerated at various dosages.
- Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, with a half-life conducive to once-daily dosing regimens.
Properties
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYXOLBEPGOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146695 | |
Record name | TA 7552 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104756-72-1 | |
Record name | TA 7552 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TA 7552 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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